molecular formula C12H12N2O3 B3121200 Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 28081-48-3

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No.: B3121200
CAS No.: 28081-48-3
M. Wt: 232.23 g/mol
InChI Key: HBXFGXAAZKEREI-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is an organic compound with the molecular formula C11H10N2O3. It is a derivative of phthalazinone and is known for its unique chemical structure, which includes a phthalazinone core with a methyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of phthalazinone derivatives with appropriate reagents. One common method involves the reaction of 3-methylphthalazinone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the phthalazinone core, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is unique due to the presence of the methyl group at the 3-position of the phthalazinone core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, with the CAS number 28081-48-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The compound is believed to exhibit activities such as:

  • Antimicrobial Effects : Preliminary studies suggest that derivatives of phthalazine compounds can possess antimicrobial properties, potentially inhibiting bacterial growth through interference with vital cellular processes .
  • Antioxidant Activity : Some studies indicate that phthalazine derivatives may act as antioxidants, scavenging free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the efficacy of several phthalazine derivatives against common bacterial strains. This compound showed significant inhibition of bacterial growth compared to control groups .
    • Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains.
    Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
    E. coli1550
    S. aureus1850
    P. aeruginosa1250
  • Antioxidant Studies :
    • In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant potential .
    • The compound's antioxidant capacity was measured using the IC50 value, which was found to be lower than that of standard antioxidants like ascorbic acid.
  • Anti-inflammatory Effects :
    • A recent study investigated the anti-inflammatory effects of the compound in a mouse model of induced inflammation. Results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) following treatment with this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, and how is purity validated?

The compound is synthesized from phthalic anhydride via a multi-step process (Scheme 1 in ). Key steps include:

  • N-Allylation : Reaction of the intermediate methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate with allyl bromide in the presence of K₂CO₃ .
  • Formylation : Treatment with methyl formate and NaH to introduce a hydroxyacrylate group .
  • Cyclization : 1,3-dipolar cyclization with aldoximes using N-chlorosuccinimide and DMF to yield isoxazoline derivatives . Purity is validated via HPLC with photodiode array detection and spectroscopic methods (IR, NMR, MS) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Structural confirmation relies on:

  • Mass spectrometry (MS) : To verify molecular ions (e.g., m/z for methyl 2-(3-allyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate in ).
  • ¹H/¹³C NMR : Assignments of protons and carbons, such as the methoxy group (δ ~3.8 ppm) and phthalazinone aromatic signals .
  • IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and other functional groups .

Advanced Research Questions

Q. How can crystallographic data for phthalazinone derivatives be refined using SHELXL, and what challenges arise?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data integration : Use of programs like WinGX for initial processing .
  • Structure solution : SHELXD/SHELXS for phase determination via direct methods .
  • Refinement : Parameterization of anisotropic displacement parameters and validation of hydrogen bonding/π-stacking interactions . Challenges include handling high thermal motion in flexible substituents (e.g., allyl groups) and validating ring puckering via Cremer-Pople coordinates .

Q. How can researchers design experiments to resolve contradictions in antimicrobial activity data for phthalazinone derivatives?

Contradictions in bioactivity (e.g., ’s Table 1 showing variable efficacy against S. aureus vs. E. coli) require:

  • Dose-response assays : Determine minimum inhibitory concentrations (MICs) across multiple bacterial strains.
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., thiophene vs. phenyl groups in isoxazoline derivatives) .
  • Cytotoxicity controls : Use mammalian cell lines to rule out non-specific toxicity (e.g., MTT assays) .

Q. What computational methods are recommended for analyzing ring puckering in phthalazinone derivatives?

The Cremer-Pople method defines puckering coordinates (amplitude q, phase θ) for non-planar rings . For example:

  • Planar vs. puckered states : Compare energy barriers via DFT calculations.
  • Crystallographic validation : Overlay experimental (X-ray) and computed puckering parameters using software like ORTEP .

Q. How can researchers optimize anti-proliferative activity in oxadiazol-phthalazinone derivatives?

highlights derivatives with 1,3,4-oxadiazole substituents showing anti-proliferative activity. Optimization strategies include:

  • Substituent screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to kinase targets.
  • Ultrasound-assisted synthesis : Reduce reaction times and improve yields (e.g., from 6 hours to 30 minutes) .
  • In silico docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina).

Q. Data Contradiction Analysis

Q. How should discrepancies in antimicrobial activity between similar derivatives be addressed?

For compounds like 7e and 7h (active against S. typhi but not S. aureus in ):

  • Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide) to assess compound uptake.
  • Resistance profiling : Test against efflux pump-deficient bacterial strains.
  • Metabolic stability : Evaluate degradation in bacterial lysates via LC-MS .

Q. What methodologies resolve inconsistencies in crystallographic refinement of flexible substituents?

For derivatives with allyl or methoxy groups:

  • Twinning analysis : Use CELL_NOW or TWINABS to detect/correct twinning in diffraction data .
  • Dynamic disorder modeling : Split occupancy refinement for overlapping conformers.
  • Hirshfeld surface analysis : Map close contacts to validate packing interactions .

Q. Methodological Tools

  • Crystallography : SHELX suite (SHELXL, SHELXD), WinGX, ORTEP .
  • SAR Studies : Schrödinger Suite, PyMOL for visualization.
  • Bioassays : Broth microdilution (CLSI guidelines), flow cytometry for apoptosis detection .

Properties

IUPAC Name

methyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-12(16)9-6-4-3-5-8(9)10(13-14)7-11(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXFGXAAZKEREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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